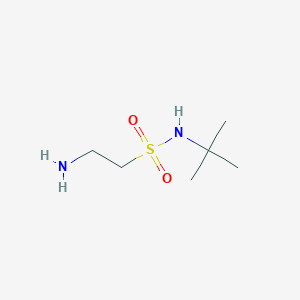
2-amino-N-tert-butylethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-tert-butylethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₆N₂O₂S and a molecular weight of 180.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-amino-N-tert-butylethane-1-sulfonamide typically involves the reaction of tert-butylamine with ethane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
化学反应分析
2-amino-N-tert-butylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted sulfonamides.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-amino-N-tert-butylethane-1-sulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-amino-N-tert-butylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
2-amino-N-tert-butylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
- 2-amino-N-methyl-ethane-1-sulfonamide
- 2-amino-N-ethyl-ethane-1-sulfonamide
- 2-amino-N-isopropyl-ethane-1-sulfonamide
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its tert-butyl group, which imparts specific steric and electronic effects that influence its reactivity and interactions .
生物活性
2-Amino-N-tert-butylethane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which has been associated with various pharmacological effects, including enzyme inhibition and antimicrobial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C6H17N2O2S
- Molecular Weight : 216.73 g/mol
- CAS Number : 782394-54-1
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action is believed to include:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and fluid balance .
- Signal Transduction Modulation : It may influence signaling pathways that regulate cellular functions, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens, making it a candidate for further development in treating infections .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, modifications to sulfonamide structures have shown promising results in inhibiting cancer cell lines such as MDA-MB-231 and HT-29. The efficacy of these compounds often correlates with their ability to inhibit carbonic anhydrases associated with tumor growth .
Research Findings
A variety of studies have investigated the biological activities of this compound and related compounds. Below is a summary of key findings:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies assessed the effect of this compound on MDA-MB-231 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
属性
IUPAC Name |
2-amino-N-tert-butylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRAFLGAVAWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













